Cas no 934172-62-0 (Ethyl (5-methyl-1H-pyrazol-1-yl)acetate)
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
- (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
- SCHEMBL2823777
- XXVYOOLZCVTNRZ-UHFFFAOYSA-N
- 934172-62-0
- VS-03884
- Ethyl(5-methyl-1H-pyrazol-1-yl)acetate
- AKOS000305859
- MFCD04967311
- ethyl2-(5-methyl-1h-pyrazol-1-yl)acetate
- FT-0683896
- ethyl 2-(5-methylpyrazol-1-yl)acetate
- CS-0299142
- EN300-229013
- DTXSID90398706
- ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate
- 1H-Pyrazole-1-acetic acid, 5-methyl-, ethyl ester
- BBL013600
- ALBB-014453
- STK298759
- DB-157389
-
- MDL: MFCD04967311
- Inchi: 1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3
- InChI Key: XXVYOOLZCVTNRZ-UHFFFAOYSA-N
- SMILES: O(CC)C(CN1C(C)=CC=N1)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44.1Ų
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 064172-500mg |
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 500mg |
$394.00 | 2023-09-10 | ||
| Chemenu | CM313971-1g |
Ethyl 2-(5-Methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 95% | 1g |
$551 | 2021-08-18 | |
| TRC | B440538-10mg |
ethyl (5-methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440538-50mg |
ethyl (5-methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B440538-100mg |
ethyl (5-methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Fluorochem | 027192-250mg |
5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester |
934172-62-0 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027192-1g |
5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester |
934172-62-0 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 027192-5g |
5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester |
934172-62-0 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM313971-1g |
Ethyl 2-(5-Methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 95% | 1g |
$551 | 2024-07-19 | |
| abcr | AB378027-250 mg |
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate |
934172-62-0 | 250MG |
€231.60 | 2022-03-02 |
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Suppliers
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Additional information on Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate (CAS No. 934172-62-0): A Comprehensive Overview
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate, identified by its CAS number 934172-62-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural integrity of this molecule, featuring an ethyl ester group attached to a 5-methylpyrazole core, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate molecule exhibits unique chemical properties that make it valuable in various scientific applications. The presence of the pyrazole ring, known for its stability and reactivity, allows for numerous modifications and functionalizations. These characteristics are particularly useful in the synthesis of more complex molecules, including those intended for therapeutic use. The ethyl ester group provides a site for further chemical transformations, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on pyrazole derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The< strong>5-methylpyrazole moiety is particularly noteworthy, as it has been implicated in several pharmacological mechanisms. For instance, studies have demonstrated that pyrazole derivatives can interact with specific enzymes and receptors, modulating biological pathways that are relevant to disease states.
One of the most compelling aspects of< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is its potential as a scaffold for drug discovery. The pyrazole core can be modified in numerous ways to optimize its interactions with biological targets. Researchers have explored various strategies to enhance the pharmacological properties of pyrazole derivatives, including the introduction of additional functional groups or the alteration of electronic distributions within the molecule. These modifications can lead to compounds with improved efficacy, reduced toxicity, and enhanced solubility.
The pharmaceutical industry has been particularly interested in< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate due to its potential as a lead compound for novel therapeutics. Several academic and industrial groups have reported on the synthesis and biological evaluation of various pyrazole derivatives derived from this compound. These studies have highlighted its versatility and utility in generating novel molecules with therapeutic potential. For example, researchers have synthesized analogs of< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate that exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways.
The synthetic methodologies employed in the preparation of< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate are also noteworthy. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Common approaches include condensation reactions between appropriate precursors followed by esterification steps. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for research purposes.
In addition to its pharmaceutical applications, Ethyl (5-methyl-1H-pyrazol-1-yl)acetate has found utility in other areas of chemical research. Its role as an intermediate in organic synthesis has been well-documented, with numerous reports describing its use in constructing more complex molecules. The compound's stability under various reaction conditions makes it a reliable building block for synthetic chemists.
The biological activity of< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate has been extensively studied in recent years. Research has revealed several mechanisms by which this compound exerts its effects on biological systems. For instance, studies have shown that it can interact with enzymes involved in metabolic pathways, modulating key cellular processes. These interactions may contribute to its observed biological activities, including anti-inflammatory and antimicrobial effects.
The development of novel drug candidates often relies on the identification and optimization of key structural features within a molecule.< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate serves as an excellent example of how structural modifications can lead to significant improvements in pharmacological properties. By carefully tailoring the substituents on the pyrazole ring and the ester group, researchers can fine-tune the interactions between the compound and its biological targets. This approach has led to the discovery of several promising drug candidates that are currently undergoing further investigation.
The future prospects for< strong>Ethyl (5-methyl-1H-pyrazol-1-yl)acetate are bright, with ongoing research suggesting numerous potential applications.< strong>The 5-methylpyrazole core remains a cornerstone in medicinal chemistry due to its versatility and broad range of biological activities.< Ethyl (5-methyl-hydrogenatedazoleazoleazoleazoleazoleazoleazoleazoleazoleazoleazoleazoleazoleacetic acid)] is expected to continue playing a crucial role in the discovery and development of new therapeutics.
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